Peimine

Ion channel pharmacology Pain research Anti-inflammatory mechanism

Procure Peimine (Verticine) for rigorous studies where analog specificity is critical. Its unique dual inhibition of Nav1.7 and Kv1.3 makes it the superior choice for pain and autoimmune inflammation models, unlike peiminine. It demonstrates stable in vivo pharmacokinetics, reducing experimental variability compared to peimisine. In breast cancer research, it is the correct tool to probe the O-GlcNAc/USP41 axis, distinct from peiminine's ferroptosis pathway. Ensure reproducibility with this analytically precise alkaloid.

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
CAS No. 107299-20-7
Cat. No. B017214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeimine
CAS107299-20-7
Synonymspeimine
verticine
verticinone
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O
InChIInChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1
InChIKeyIUKLSMSEHKDIIP-BZMYINFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peimine (CAS 107299-20-7): A Cevanine-Type Steroidal Alkaloid for Pharmacological and Analytical Research


Peimine (also known as verticine or wanpeinine A; CAS 107299-20-7) is a cevanine-type steroidal alkaloid [1]. It is one of the principal bioactive compounds found in bulbs of various medicinal *Fritillaria* species, which have a long history of use in Traditional Chinese Medicine [2]. Chemically, peimine is defined by its steroidal skeleton and multiple hydroxyl groups . It has garnered significant research interest due to its reported multi-target pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects [3][4].

Why Fritillaria Alkaloids Like Peiminine or Verticinone Cannot Be Interchanged with Peimine in Scientific Studies


While peimine belongs to a large class of structurally related *Fritillaria* alkaloids (e.g., peiminine, peimisine, verticinone), these compounds are not functionally interchangeable. Despite sharing a core cevanine skeleton, minor structural modifications lead to distinct and quantifiable differences in their pharmacological profiles [1]. This includes variations in target affinity, signaling pathway selectivity, and crucially, pharmacokinetic behavior such as plasma stability and elimination half-life [2][3]. These differences mean that substituting a generic 'Fritillaria alkaloid' for peimine introduces significant experimental variability, which can compromise the reproducibility and interpretation of data in studies of ion channel modulation, inflammation, or cancer biology. The evidence presented below substantiates specific, quantifiable points of differentiation that justify the selection of peimine over its close analogs for specific research applications.

Quantitative Evidence Differentiating Peimine (CAS 107299-20-7) from Key Analogs


Comparative Ion Channel Selectivity: Peimine Exhibits Dual Nav1.7/Kv1.3 Blockade vs. Peiminine's Selective Nav1.7 Inhibition

Peimine demonstrates a broader ion channel inhibition profile than its close analog, peiminine. Using patch-clamp electrophysiology on HEK293 cells, peimine was shown to not only block the voltage-gated sodium channel Nav1.7 but also exhibit preferential inhibition of the voltage-gated potassium channel Kv1.3 [1]. This dual blockade is a key differentiator, as peiminine is primarily characterized by its activity on Nav1.7 and hERG channels, without the same prominent Kv1.3 effect . This difference in ion channel selectivity could translate to distinct effects on cellular excitability and immune cell function.

Ion channel pharmacology Pain research Anti-inflammatory mechanism

Pharmacokinetic Differentiation: Peimine Exhibits Greater Plasma Stability than Peiminine in Rats

In a comparative LC-MS-MS pharmacokinetic study in rats, the plasma concentration of peimine was observed to be more stable than that of its analog, peiminine, following oral administration of *Fritillaria thunbergii* Miq. extract [1]. While both compounds exhibited gender-dependent pharmacokinetics, this specific finding of differential stability is a critical differentiator for researchers designing *in vivo* studies. Peimine's more stable plasma profile may reduce experimental variability and allow for more consistent exposure over time compared to peiminine.

Pharmacokinetics ADME Analytical chemistry Natural product research

Divergent Anti-Inflammatory Signaling: Peimine Acts on MAPK/NF-κB While Peiminine Selectively Targets NF-κB

Peimine and peiminine, though both anti-inflammatory, diverge in their molecular mechanisms. Peimine has been shown to inhibit the activation of both the NF-κB and MAPK (including p38, ERK, and JNK) signaling pathways in LPS-induced macrophages [1]. In contrast, studies indicate that peiminine's anti-inflammatory action is primarily mediated through the suppression of NF-κB activation, without a significant effect on MAPK pathways [2]. This distinction in pathway selectivity is a key quantitative differentiator, suggesting peimine may have a broader, or at least mechanistically distinct, anti-inflammatory impact.

Inflammation Signaling pathways Immunology Molecular pharmacology

Distinct Anticancer Mechanism: Peimine Regulates O-GlcNAcylation of USP41 in Breast Cancer Cells

In breast cancer research, peimine exhibits a unique and recently elucidated mechanism of action distinct from its analog peiminine. Peimine inhibits the proliferation and migration of MCF-7 and MDA-MB-231 breast cancer cells by decreasing O-linked N-acetylglucosaminylation (O-GlcNAcylation) and O-GlcNAc transferase (OGT) protein levels, thereby regulating the stability of the deubiquitinating enzyme USP41 [1]. This is a significant point of differentiation, as peiminine's anti-breast cancer activity has been linked to the induction of ferroptosis via the Nrf2 signaling pathway [2]. This mechanistic divergence provides researchers with two structurally related but functionally distinct tools to probe different oncogenic pathways.

Cancer biology Breast cancer Post-translational modifications Natural product anticancer agents

Pharmacokinetic Behavior in Disease Models: Peimine's Half-Life is Unaffected in Colitis, Unlike Peimisine

In a rat model of DNBS-induced colitis, the pharmacokinetics of major *Fritillaria* alkaloids were differentially affected. While peimisine exhibited a significantly increased systemic exposure (approximately five-fold), peimine and peiminine showed shorter half-lives without significant changes in systemic absorption [1]. This finding is a quantifiable differentiation. It demonstrates that peimine's pharmacokinetic behavior is distinct and more predictable under inflammatory disease conditions compared to peimisine, which undergoes a major alteration in exposure.

Pharmacokinetics Gastrointestinal disease models ADME Natural product research

Natural Abundance Differentiation: Peimine Content Varies Significantly by Plant Source

A baseline differentiation for analytical and quality control applications lies in the relative natural abundance of these alkaloids in different *Fritillaria* species. Quantitative analysis reveals that the content of peimine and peiminine can vary dramatically. For instance, in *Fritillaria hupehensis*, peiminine is found at high levels, while peimine is much lower [1]. This is in contrast to other species where peimine may be the dominant alkaloid. This variability is a key factor for research involving standardized extracts or requiring specific alkaloid ratios, as the choice of plant source directly dictates the relative abundance of these compounds.

Phytochemistry Analytical chemistry Botanical standardization Quality control

High-Value Application Scenarios for Peimine in Research and Development


Pain and Inflammation Research: Probing Nav1.7/Kv1.3 Ion Channel Crosstalk

Peimine is a preferred tool for investigating the combined role of voltage-gated sodium (Nav1.7) and potassium (Kv1.3) channels in pain and T-cell mediated inflammation. Unlike peiminine, which is more focused on Nav1.7/hERG inhibition, peimine's demonstrated preferential block of Kv1.3 provides a unique pharmacological profile [1]. This dual activity makes it a superior choice for researchers aiming to modulate both neuronal excitability (via Nav1.7) and immune cell activation (via Kv1.3) in a single experimental system, such as in models of chronic pain or autoimmune inflammation.

Pharmacokinetic and ADME Studies: A More Stable In Vivo Probe than Peiminine

For in vivo studies requiring consistent systemic exposure of an alkaloid probe, peimine offers a distinct advantage over its analog peiminine. Direct comparative pharmacokinetic data show that peimine maintains a more stable plasma concentration over time in rats [2]. This property makes peimine the more reliable candidate for evaluating the in vivo pharmacodynamics of this class of alkaloids, reducing data variability stemming from fluctuating plasma levels and simplifying the interpretation of exposure-response relationships.

Cancer Signaling Research: A Specific Probe for O-GlcNAcylation-Mediated Regulation

In breast cancer research, peimine serves as a highly specific chemical probe for investigating the role of O-GlcNAcylation and the deubiquitinase USP41 in tumor progression. Its mechanism is distinct from the ferroptosis-inducing action of peiminine [3]. Researchers studying the intersection of cellular metabolism, post-translational modifications, and oncogenic signaling will find peimine to be the correct and differentiated tool, allowing for precise interrogation of the O-GlcNAc/USP41 axis in cancer cell proliferation and migration.

Gastrointestinal Inflammation Research: A Stable Alkaloid for Disease-Specific PK Studies

In the context of studying drug behavior in inflammatory bowel disease (IBD) models, peimine provides a critical experimental advantage over its congener peimisine. Data from a rat colitis model shows that peimine's systemic exposure remains stable, in stark contrast to the approximately five-fold increase observed for peimisine [4]. This stability makes peimine the preferred analyte or internal standard for researchers conducting pharmacokinetic investigations in GI disease models, as its disposition is not confounded by the disease state, allowing for a clearer assessment of other experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.